![molecular formula C17H12FN3O B2364241 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile CAS No. 478041-35-9](/img/structure/B2364241.png)
2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile
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Description
2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile (FBP) is a new synthetic compound that has recently been developed for use in scientific research. It is a small molecule that is composed of four different atoms: nitrogen, carbon, fluorine, and oxygen. The molecule is highly reactive and has a wide range of applications in the laboratory, from synthesis of other compounds to the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Piperidine Derivatives
This compound serves as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives . These derivatives are significant because they have potential pharmacological properties, including activity as antipsychotic agents.
Biotransformation Studies
The compound undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, such as Aspergillus sydowii Ce19 . This process is crucial for understanding the environmental fate of pharmaceuticals and their metabolites.
Development of Sterically Hindered Solvents
4-Fluorobenzyl cyanide: , a closely related compound, has been used to design sterically hindered solvents that expedite ion transport . This application is particularly relevant in the development of advanced electrolytes for lithium-ion batteries.
Fluorinated Building Blocks
The fluorinated moiety of the compound makes it a valuable building block in the synthesis of more complex fluorinated organic molecules . These molecules are often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.
Research in Marine Fungi Metabolism
The ability of marine fungi to metabolize this compound can be studied to understand the metabolic pathways and enzymes involved . This research can provide insights into the degradation of environmental contaminants.
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-13-7-5-12(6-8-13)11-21-17(22)15-4-2-1-3-14(15)16(20-21)9-10-19/h1-8H,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECWPVSGTZAHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326972 |
Source
|
Record name | 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile | |
CAS RN |
478041-35-9 |
Source
|
Record name | 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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